2,10-Epoxypinane

Descripción

Historical Context and Significance in Monoterpene Chemistry

The study of 2,10-Epoxypinane is intrinsically linked to the broader exploration of monoterpenes, a class of naturally occurring C10 hydrocarbons that have long been a focal point for chemists due to their structural complexity and commercial availability from sources like turpentine (B1165885). researchgate.netgoogle.com The synthesis of this compound typically originates from the epoxidation of β-pinene, one of the main components of turpentine oil. utk.eduforeverest.netcopernicus.org This conversion is a classic example of alkene functionalization, a fundamental process in organic chemistry.

Early research focused on developing efficient methods for this epoxidation, employing various oxidizing agents such as peracids. foreverest.net The significance of this compound in monoterpene chemistry lies in its role as a stable, isolable intermediate that unlocks pathways to a range of other oxygenated monoterpenoids. utk.eduatlantis-press.com Its reactivity allows chemists to introduce new functional groups and modify the pinane (B1207555) skeleton, leading to compounds that are not readily accessible from natural sources. The transformation of a simple, abundant terpene hydrocarbon like β-pinene into a more functionalized and versatile epoxide like this compound represents a key strategy in the valorization of renewable chemical feedstocks. researchgate.net

Role of this compound as a Key Intermediate in Chemical Synthesis

The primary role of this compound in academic research is that of a key intermediate for the synthesis of more complex and valuable molecules. utk.edugoogle.com The epoxide ring is the center of its reactivity, and its selective opening under various catalytic conditions is a subject of intense study.

One of the most significant applications is its rearrangement to form perillyl alcohol, a compound of interest for its applications in the fragrance industry. google.comatlantis-press.comdissertationtopic.net This isomerization can be catalyzed by various agents, with researchers continuously seeking to optimize reaction conditions to maximize yield and selectivity. google.comdissertationtopic.net For instance, studies have explored the use of morpholinium nitrate (B79036) catalysts to achieve high yields of perillyl alcohol from this compound. google.comresearchgate.net

Beyond perillyl alcohol, this compound is a precursor to a wider family of derivatives. atlantis-press.com Its reaction with mercury(II) salts can yield a diol, which serves as a convenient intermediate for preparing p-mentha-1,8-dien-7-ol and its derivatives. researchgate.net Furthermore, it can be converted into thioepoxidation products like cis-2,10-epithio-pinane and 10-mercapto-pinene, demonstrating its utility in synthesizing sulfur-containing monoterpenoids. researchgate.net The ability to transform this compound into a variety of structures, including alcohols, diols, and thiols, underscores its importance as a pivotal intermediate in synthetic organic chemistry. researchgate.netdissertationtopic.netresearchgate.net

Scope and Research Objectives for Academic Investigations of this compound

Academic investigations into this compound are driven by several well-defined research objectives that aim to enhance its utility and expand its applications. scribbr.com A primary focus is the development of more efficient, selective, and environmentally benign synthesis methods. utk.edu This includes optimizing the epoxidation of β-pinene by exploring novel catalysts and oxidants. For example, research has detailed a highly effective method using potassium peroxomonosulfate (Oxone) as the oxidant and acetone (B3395972) as a catalyst, which can achieve high yields with good selectivity and fewer byproducts. researchgate.net

Another major research goal is to control the regioselective and stereoselective ring-opening of the epoxide. google.com The objective is to direct the reaction toward a single, desired product, such as perillyl alcohol, while minimizing the formation of unwanted isomers. dissertationtopic.net This involves studying different catalytic systems, solvents, and reaction parameters to understand and manipulate the reaction mechanism. google.comdissertationtopic.net

Furthermore, the scope of research extends to discovering novel transformations and synthesizing new derivatives from this compound. researchgate.net The ultimate aim is to broaden the library of accessible fine chemicals derived from this intermediate, which could find use in areas like fragrances and specialty materials. foreverest.netontosight.ai These investigations contribute to the fundamental knowledge of reaction mechanisms and catalysis while also addressing the industrial demand for sustainable chemical production from renewable resources. utk.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |

| Synonyms | β-Pinene oxide, beta-Pinene epoxide | nih.gov |

| CAS Number | 6931-54-0 | nih.govforeverest.net |

| Molecular Formula | C₁₀H₁₆O | cymitquimica.comuni.lu |

| Molecular Weight | 152.23 g/mol | foreverest.net |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

Table 2: Selected Synthesis Methods for this compound from β-Pinene

| Oxidant/Catalyst System | Reaction Conditions | Yield | Source |

|---|---|---|---|

| Peracetic Acid | Methylene (B1212753) chloride, sodium carbonate, 0 °C | Not specified | foreverest.net |

| Peracetic Acid | Reaction temperature 0-5 °C, followed by reduced pressure distillation | 72.2% | dissertationtopic.net |

| Oxone / Acetone | pH 7.0-7.5, 40 °C, 2.5 hours | 85.4% | researchgate.net |

Table 3: Examples of Compounds Synthesized from this compound

| Product | Reagents/Catalyst | Application/Significance | Source |

|---|---|---|---|

| Perillyl alcohol | Morpholinium nitrate catalyst, polar organic solvent, 60-100 °C | Fragrance synthesis, chemical intermediate | google.comresearchgate.net |

| p-Mentha-1,8-dien-7-ol | Mercury(II) salts, leading to a diol intermediate | Synthesis of derivatives | researchgate.net |

| cis-2,10-Epithio-pinane | N,N-dimethylthioformamide in trifluoroacetic acid | Synthesis of sulfur-containing monoterpenoids | researchgate.net |

| 10-Mercapto-pinene | N,N-dimethylthioformamide in trifluoroacetic acid | Synthesis of sulfur-containing monoterpenoids | researchgate.net |

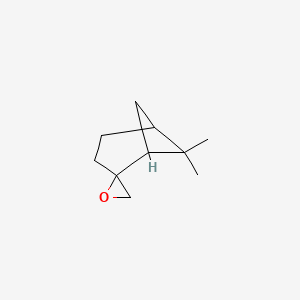

Structure

3D Structure

Propiedades

IUPAC Name |

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAABAEPHHZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C1C2)CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863962 | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-54-0 | |

| Record name | β-Pinene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,10-epoxypinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of 2,10 Epoxypinane

Epoxidation Strategies for β-Pinene to 2,10-Epoxypinane

The conversion of β-pinene to this compound involves the selective oxidation of the exocyclic double bond of β-pinene. oberlin.edu Various strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Historically, the epoxidation of alkenes has been accomplished using pre-formed peroxyacids, such as peroxyacetic acid and meta-chloroperbenzoic acid (mCPBA). scielo.br For instance, the reaction of β-pinene with peracetic acid in the presence of anhydrous sodium carbonate in dichloromethane (B109758) has been used to synthesize this compound. oberlin.edu However, these traditional reagents can be expensive, and their handling and stability can pose challenges. scielo.br Methodologies without the use of catalysts often require higher temperatures and can result in lower yields. scielo.br

To overcome the limitations of traditional reagents, catalytic systems have been extensively investigated. These systems typically utilize a stable and inexpensive terminal oxidant, such as hydrogen peroxide or potassium peroxomonosulfate (Oxone), in conjunction with a catalyst. scielo.brresearchgate.net

A widely used and effective system for the epoxidation of β-pinene is the combination of Oxone and acetone (B3395972). researchgate.netresearchgate.net In this system, Oxone reacts with acetone to generate dimethyldioxirane (B1199080) in situ, which is the active epoxidizing agent. researchgate.net This method has been shown to produce this compound in high yields. researchgate.net The reaction is typically carried out under basic conditions in a water-acetone solvent mixture. researchgate.net

Metal-catalyzed epoxidation represents another significant class of synthetic strategies. Various transition metal complexes have been shown to catalyze the epoxidation of β-pinene using hydrogen peroxide as the oxidant. rsc.orgsibran.ru For example, a tungsten-based polyoxometalate catalyst has been used for the solvent-free catalytic epoxidation of β-pinene with aqueous hydrogen peroxide. rsc.org Other metal-based catalysts that have been explored include those based on manganese, iron, and molybdenum. sibran.ruresearchgate.netmdpi.com However, the efficiency of these systems can be influenced by the steric hindrance of the β-pinene double bond and the potential for competing side reactions. rsc.orgsibran.ru

Chemoenzymatic methods offer a green and environmentally friendly alternative for the synthesis of this compound. researchgate.net These approaches utilize enzymes, typically lipases, to catalyze the formation of a peroxyacid in situ from a carboxylic acid and hydrogen peroxide. researchgate.netwur.nl The in situ generated peroxyacid then epoxidizes the β-pinene. This method avoids the need to handle potentially unstable peroxyacids directly. wur.nl For instance, the chemoenzymatic epoxidation of β-pinene has been successfully carried out using lyophilized mycelium of Cladosporium cladosporioides as a biocatalyst. wur.nl

Development of Novel Catalytic Systems for this compound Synthesis

Research continues to focus on the development of new and improved catalytic systems for the synthesis of this compound, with an emphasis on cost-effectiveness, high activity, and selectivity. One notable example is the use of magnesium oxide (MgO) as a heterogeneous catalyst. researchgate.net In a Payne system, which involves hydrogen peroxide and acetonitrile (B52724) as an activator, MgO has demonstrated high activity for the epoxidation of β-pinene. researchgate.net Other heterogeneous catalytic systems that have been investigated include metal-organic frameworks (MOFs) like ZnCo-MOF and supported metal oxides such as CoOx/mordenite. researchgate.net The development of microemulsion techniques, where surfactants are used to create a large interfacial area between the aqueous oxidant and the hydrophobic terpene, has also shown promise in enhancing reaction rates and efficiency. ulaval.ca

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of catalyst and oxidant, solvent system, reaction temperature, pH, and reaction time.

In the Oxone/acetone system, for example, studies have identified optimal conditions to be a mole ratio of Oxone to β-pinene of 0.8:1, a reaction temperature of 40°C, a pH of 7.0-7.5, and a reaction time of 2.5 hours, leading to a yield of 85.4%. researchgate.net

For metal-catalyzed systems, modifications to the reaction conditions can significantly impact the outcome. For instance, in a tungsten-catalyzed epoxidation, using a more concentrated hydrogen peroxide solution (50%), increasing the reaction temperature to 35°C, and adding toluene (B28343) as an organic cosolvent improved the isolated yield of this compound to 62% after 2 hours. rsc.org

The table below summarizes the research findings for different catalytic systems used in the epoxidation of β-pinene.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity of this compound | Reference |

| Oxone/Acetone | Oxone | Acetone/Water | 40 | 2.5 | 85.4% yield | researchgate.net |

| Tungsten-based polyoxometalate | 30% H₂O₂ | None | 20 | 7 | 47% isolated yield | rsc.org |

| Tungsten-based polyoxometalate | 50% H₂O₂ | Toluene | 35 | 2 | 62% isolated yield | rsc.org |

| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Acetone | 50 | 2 | 74% selectivity (with complete conversion) | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2,10 Epoxypinane

Acid-Catalyzed Rearrangements of 2,10-Epoxypinane

The acid-catalyzed rearrangement of this compound is a key transformation that yields a diverse array of valuable monoterpenoids. The course of the reaction is highly dependent on the reaction conditions, including the type of acid catalyst, solvent, and temperature. These rearrangements typically proceed through the formation of a carbocation intermediate, which can then undergo various structural reorganizations. wiley-vch.demsu.edu

One of the most significant applications of this compound is its directional rearrangement to form perillyl alcohol (p-mentha-1,8-dien-7-ol). google.com This transformation is of considerable interest as perillyl alcohol is a naturally occurring monoterpene with potential applications in medicine. google.com The reaction involves the acid-catalyzed opening of the epoxide ring followed by a rearrangement of the pinane (B1207555) skeleton. google.com

Several catalytic systems have been developed to optimize the yield of perillyl alcohol from this compound. For instance, using a quaternary ammonium (B1175870) nitrate (B79036) catalyst in an organic polar solvent at temperatures between 60-100°C can lead to a high yield of perillyl alcohol. google.com The reaction is typically carried out in a liquid phase and is considered a one-step synthesis from this compound. google.com In some processes, myrtenol (B1201748) is formed as a co-product alongside perillyl alcohol. researchgate.net

Detailed studies have shown that the choice of catalyst and solvent plays a crucial role in the selectivity of the reaction. For example, the use of morpholine (B109124) nitrate as a catalyst has been reported to facilitate the isomerization of this compound to perillyl alcohol and myrtenol. xjishu.com

| Catalyst System | Solvent | Temperature (°C) | Major Products | Reference |

| Quaternary ammonium nitrate | Organic polar solvent | 60-100 | Perillyl alcohol | google.com |

| Morpholine nitrate | Not specified | Not specified | Perillyl alcohol, Myrtenol | xjishu.com |

In addition to perillyl alcohol, the acid-catalyzed rearrangement of this compound can lead to a variety of other monoterpenoids, including carveol (B46549) and campholenic aldehyde. acs.orgresearchgate.net The formation of these products is often influenced by the nature of the acidic catalyst and the polarity of the solvent. researchgate.net

For instance, the isomerization of α-pinene oxide, a related compound, shows that the use of non-polar solvents tends to favor the formation of campholenic aldehyde, while polar basic solvents promote the synthesis of trans-carveol. researchgate.netrsc.org This suggests that similar solvent effects could influence the product distribution in the rearrangement of this compound. The reaction pathways for the isomerization of α-pinene epoxide have been shown to be sensitive to the catalyst type and reaction temperature, which can be extrapolated to the reactivity of this compound. researchgate.net

The isomerization of α-pinene oxide over various solid acid catalysts has been extensively studied, yielding products such as campholenic aldehyde, pinocarveol, and trans-carveol. acs.orgacs.org It is plausible that similar catalytic systems could be employed for the isomerization of this compound to achieve a desired product profile.

Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening products. These reactions can be catalyzed by either acids or bases. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide carbon atoms more electrophilic. A nucleophile then attacks one of the carbon atoms, leading to the opening of the ring. libretexts.org In the case of asymmetric epoxides, the nucleophile generally attacks the more substituted carbon atom. libretexts.org

Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2-like manner. masterorganicchemistry.com This attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.com The ring strain of the epoxide facilitates this reaction, even though alkoxides are generally poor leaving groups. masterorganicchemistry.com

A specific example of a ring-opening reaction of this compound involves its reaction with mercury(II) salts at room temperature, which quantitatively yields a diol. rsc.org This diol can then serve as an intermediate for the synthesis of other compounds like p-mentha-1,8-dien-7-ol. rsc.org

| Condition | Mechanism | Site of Nucleophilic Attack | Product | Reference |

| Acidic | SN1-like | More substituted carbon | trans-1,2-diol | libretexts.org |

| Basic | SN2-like | Less substituted carbon | trans-1,2-diol | masterorganicchemistry.com |

| Mercury(II) salts | Not specified | Not specified | Diol (quantitative yield) | rsc.org |

Oxidation and Reduction Chemistry involving this compound

This compound itself is a product of the oxidation of β-pinene, often achieved using reagents like peracetic acid or potassium peroxomonosulfate (Oxone). foreverest.netresearchgate.net The epoxide ring in this compound can undergo further oxidation or reduction.

Oxidation of this compound can lead to the opening of the oxirane ring. The specific products of such oxidations are dependent on the oxidizing agent and reaction conditions.

Reduction of the epoxide ring in this compound can convert it into alcohols. For example, hydride-reducing agents can be used for this purpose. A related reaction involves the treatment of trans-2,10-epoxy-pinane with N,N-dimethylthioformamide in trifluoroacetic acid, which results in the formation of cis-2,10-epithio-pinane and 10-mercapto-pinene, indicating a reduction of the epoxide to an episulfide or a thiol. researchgate.net

Stereochemical Considerations in this compound Transformations

The stereochemistry of this compound is a critical factor in its chemical transformations, influencing the stereochemical outcome of the products. The molecule possesses chiral centers that dictate the approach of reagents and the stereochemistry of the resulting products.

In acid-catalyzed rearrangements, the stereochemistry of the starting epoxide will determine the stereochemistry of the resulting carbocation intermediate, which in turn affects the final product's stereochemistry. For example, the Wagner-Meerwein rearrangement, a type of carbocation rearrangement, is known to be stereospecific. wiley-vch.de

In ring-opening reactions, the stereochemistry is also well-defined. Both acid- and base-catalyzed ring-opening of epoxides proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile, resulting in a trans-diol product. libretexts.orgmasterorganicchemistry.com The stereochemistry of epimeric ketones derived from pinane systems has been shown to correlate with their photoreactivity, highlighting the importance of stereoisomerism in determining reaction pathways. molaid.com

The enantiomer (-)-2,10-epoxypinane has been used in synthetic routes, and the stereochemistry of the spiroepoxide is a key feature in its reactivity.

Derivatization and Advanced Synthetic Utility of 2,10 Epoxypinane

Synthesis of Novel 2,10-Epoxypinane Derivatives

The unique structural framework of this compound, featuring a strained cyclobutane (B1203170) ring and an epoxide, allows for its conversion into a variety of derivatives through carefully controlled reactions. Researchers have successfully synthesized several novel compounds by targeting the reactivity of the epoxide moiety and the pinane (B1207555) skeleton.

One significant derivatization involves the reaction of (–)-2,10-epoxypinane with mercury(II) salts. This process leads to the opening of the cyclobutane ring, resulting in the quantitative yield of a diol. rsc.org This diol serves as a stable intermediate for further transformations. rsc.org

Another synthetic route explores thioepoxidation. The treatment of trans-2,10-epoxy-pinane with N,N-dimethylthioformamide in trifluoroacetic acid produces sulfur-containing derivatives. researchgate.net This reaction yields products such as cis-2,10-epithio-pinane, where the oxygen of the epoxide is replaced by sulfur, and 10-mercapto-pinene, a thiol derivative. researchgate.net

Furthermore, this compound can undergo catalytic liquid-phase rearrangement to produce perillyl alcohol. google.com This transformation is achieved by heating the compound in an organic polar solvent with a quaternary ammonium (B1175870) salt catalyst. google.com

The following table summarizes key synthetic derivatizations of this compound.

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagents/Catalyst | Derivative(s) Formed | Reaction Type |

|---|---|---|---|

| (–)-2,10-Epoxypinane | Mercury(II) salts (e.g., nitrate (B79036) or acetate) | Diol (p-menthane skeleton) | Ring-opening hydration |

| trans-2,10-Epoxy-pinane | N,N-dimethylthioformamide, Trifluoroacetic acid | cis-2,10-epithio-pinane, 10-mercapto-pinene | Thioepoxidation/Rearrangement |

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to its rigid, bicyclic pinane structure which includes a sterically hindered epoxide and a strained four-membered ring. The specific reaction conditions and reagents employed can trigger distinct pathways, leading to different molecular frameworks.

The reaction with mercury(II) salts exemplifies a structure-driven transformation. The interaction with the mercury(II) ion facilitates a nucleophilic attack by water, which results in the opening of the strained cyclobutane ring rather than just the epoxide. rsc.org This selective ring cleavage leads to the formation of an organomercury derivative with a p-menthane (B155814) skeleton, which is then converted to the corresponding diol. rsc.org This outcome highlights how the inherent strain in the pinane skeleton is a key factor in its reactivity, guiding the reaction towards ring opening over simple epoxide hydration under these specific conditions.

In contrast, the synthesis of thio-derivatives demonstrates how different reagents can target the epoxide ring while preserving the bicyclic pinane core. The use of N,N-dimethylthioformamide in an acidic medium facilitates the substitution of the epoxide's oxygen atom with sulfur, yielding cis-2,10-epithio-pinane, or leads to a rearranged product like 10-mercapto-pinene. researchgate.net The formation of multiple products from this reaction underscores the complex interplay between the reagent and the substrate's structural features.

The catalytic rearrangement to perillyl alcohol is another example of structure-directing reactivity. google.com This isomerization involves the opening of the epoxide ring and a subsequent rearrangement of the pinane skeleton to form the p-mentha-1,8-dien-7-ol structure of perillyl alcohol. rsc.orggoogle.com The reaction's success relies on a catalyst capable of activating the epoxide ring in a way that favors this specific intramolecular rearrangement. google.com

Applications of this compound as a Chiral Building Block

Chiral building blocks are optically active molecules that serve as foundational units in the synthesis of complex, value-added chemical compounds, particularly in the pharmaceutical and agrochemical industries. Their defined stereochemistry is transferred to the final product, which is crucial as the biological activity of a molecule often depends on its specific three-dimensional arrangement.

This compound, being a chiral molecule derived from natural sources, is a valuable building block in stereoselective synthesis. impurity.com It serves as a chiral intermediate for the synthesis of other monoterpenes and related compounds.

Notable applications include:

Synthesis of (2S)-(-)-cis-2-Pinanol: (+)-2α,10-Epoxypinane is utilized as an intermediate in the synthesis of this chiral monoterpene alcohol, which is a component found in various plant essential oils. impurity.com

Synthesis of p-mentha-1,8-dien-7-ol: The diol derivative obtained from the mercury(II)-mediated ring opening of (–)-2,10-epoxypinane is a suitable intermediate for the convenient preparation of p-mentha-1,8-dien-7-ol and its derivatives. rsc.org

Synthesis of Perillyl Alcohol: As previously noted, this compound can be directly converted into perillyl alcohol, an important natural monoterpene alcohol, through catalytic rearrangement. google.com

The use of this compound allows for the transfer of its inherent chirality to these target molecules, avoiding the need for more complex asymmetric synthesis or chiral resolution steps later in the production process.

Table 2: Compounds Synthesized from this compound

| Chiral Precursor | Target Compound | Significance of Target Compound |

|---|---|---|

| (+)-2α,10-Epoxypinane | (2S)-(-)-cis-2-Pinanol | Chiral monoterpene alcohol |

| (–)-2,10-Epoxypinane | p-mentha-1,8-dien-7-ol | Precursor for various p-menthane derivatives |

Spectroscopic and Advanced Analytical Characterization of 2,10 Epoxypinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,10-epoxypinane. Both proton (¹H) and carbon-13 (¹³C) NMR provide data essential for confirming the complex bicyclic pinane (B1207555) framework and the attached epoxide ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, characteristic signals include those for the two gem-dimethyl protons on the cyclobutane (B1203170) ring, the protons of the epoxide ring, and the various methylene (B1212753) and methine protons of the pinane skeleton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the magnetic environment of each proton. libretexts.org The epoxide protons are typically found in a distinct region of the spectrum due to the influence of the strained, electronegative oxygen-containing ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. oregonstate.edu The spectrum of this compound will show distinct signals for the quaternary carbons of the gem-dimethyl group and the spirocyclic carbon of the epoxide, the methylene carbons within the bicyclic system, and the carbons of the epoxide ring itself. The chemical shifts for the epoxide carbons are particularly diagnostic. tib.eu

| Nucleus | Structural Moiety | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Epoxide Ring Protons (CH₂) | 2.5 - 3.5 |

| ¹H | Methyl Protons (CH₃) | 0.8 - 1.5 |

| ¹H | Bicyclic Ring Protons (CH, CH₂) | 1.5 - 2.5 |

| ¹³C | Epoxide Ring Carbons (C-O) | 50 - 65 |

| ¹³C | Quaternary Carbons | 35 - 45 |

| ¹³C | Methyl Carbons (CH₃) | 20 - 30 |

Note: The values are typical and can vary based on the solvent and specific stereoisomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆O), the calculated molecular weight is approximately 152.23 g/mol . In MS, a molecule is ionized to create a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is detected. The peak corresponding to this ion confirms the molecular weight of the compound. libretexts.org

Upon ionization, the molecular ion can break apart into smaller, charged fragments. This fragmentation process is often predictable and creates a unique fingerprint for the molecule. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragments would arise from the cleavage of the bicyclic ring system or the loss of small neutral molecules. The most intense peak in the spectrum is known as the base peak. For this compound, major fragment ions are commonly observed at m/z values of 67, 69, and 41.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | Defines the elemental composition. |

| Molecular Weight | 152.23 g/mol | Determines the m/z of the molecular ion peak [M]⁺. |

| Molecular Ion Peak [M]⁺ | m/z 152 | Confirms the molecular weight of the intact molecule. |

| Major Fragment Peaks | m/z 67, 69, 41 | Provides a characteristic fragmentation pattern for structural identification. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. uobabylon.edu.iq Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. libretexts.orgwikipedia.org

The IR spectrum of this compound is dominated by absorptions corresponding to its alkane backbone and its key functional group, the epoxide ring. The C-H stretching vibrations of the sp³ hybridized carbons in the pinane ring system are typically observed in the region of 2850-3000 cm⁻¹. The most diagnostic feature is the absorption related to the epoxide ring, specifically the C-O-C asymmetric stretching, which typically appears in the fingerprint region of the spectrum.

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Appearance |

|---|---|---|---|

| 2850-3000 | C-H (sp³) | Stretching | Medium to Strong |

| ~1470 | C-H | Bending (Methylene) | Medium |

| ~1380 | C-H | Bending (Methyl) | Weak |

| 1250-1200 | Epoxide Ring | Ring Vibration ("breathing") | Characteristic |

| 950-810 | C-O-C | Asymmetric Stretching | Characteristic |

Note: The exact positions and intensities can be influenced by the molecular structure and sample phase. wikipedia.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. researchgate.net In GC-MS, a sample is vaporized and passed through a long column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is identified based on its mass spectrum. cannabismasters.eu

This technique is invaluable for determining the purity of a synthesized sample of this compound and for identifying and quantifying it within complex mixtures, such as essential oils from various plants. mdpi.comchemicalbook.com The retention time from the GC, combined with the mass spectrum, provides a high degree of confidence in the identification of the compound. researchgate.net The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants, aiding in compound identification by comparison to library values. researchgate.net

| Column Type | Reported RI Value |

|---|---|

| Standard Non-Polar | 1143, 1119, 1146 |

| Semi-Standard Non-Polar | 1157, 1156, 1158, 1127 |

Source: Data compiled from public databases. researchgate.net

Advanced Spectroscopic Techniques and Methodologies for Complex Systems

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the structure, conformation, and behavior of this compound, especially in complex environments.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are advanced NMR methods. They reveal correlations between different nuclei within the molecule, allowing for the unambiguous assignment of all ¹H and ¹³C signals and providing definitive confirmation of the molecule's connectivity, which is crucial for complex, rigid structures like the pinane skeleton.

Chiral Analysis Techniques: Since this compound is a chiral molecule, specialized GC columns with a chiral stationary phase can be used to separate its enantiomers. This allows for the determination of the enantiomeric excess (ee) in a sample, which is critical in fields like fragrance chemistry and asymmetric synthesis.

Hyphenated and High-Resolution Techniques: The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power and sensitivity. chromatographyonline.com This is particularly useful for resolving and identifying isomeric terpenes and their oxides in highly complex natural extracts. chromatographyonline.com Furthermore, techniques like vacuum ultraviolet (VUV) spectroscopy can be coupled with GC to help differentiate between isomers that may have very similar mass spectra. researchgate.net These advanced methods are pushing the boundaries of terpene analysis, enabling more detailed and accurate profiling of complex samples. researchgate.netchromatographyonline.comresearchgate.net

Theoretical and Computational Investigations of 2,10 Epoxypinane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 2,10-epoxypinane and forecasting its chemical reactivity. These computational approaches are used to determine key electronic properties that govern the molecule's behavior in chemical reactions.

A central focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how this compound will interact with other chemical species. The LUMO's location, for instance, points to the sites most susceptible to attack by nucleophiles. In this compound, the LUMO is predominantly localized on the carbon atoms of the oxirane ring, identifying them as the primary electrophilic centers.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability. A wider gap generally corresponds to greater stability. Furthermore, calculated properties such as atomic charges reveal the distribution of electron density within the molecule, highlighting atoms with partial positive or negative charges and thus offering further clues to its reactivity.

Recent in silico studies have utilized DFT to explore the electronic properties of various phytocompounds, including this compound. nih.gov These studies calculate the energies of the HOMO and LUMO and the corresponding energy gap to understand the compounds' potential biological activities. nih.gov The ability of a compound to donate electrons is related to its HOMO energy, a crucial factor in its pharmacological action. nih.govresearchgate.net

Table 1: Interactive Data on Calculated Electronic Properties of this compound

| Property | Computational Method | Significance |

| HOMO Energy | DFT (B3LYP/6-311G(d,p)) | Indicates the molecule's capacity to donate electrons. nih.govresearchgate.net |

| LUMO Energy | DFT (B3LYP/6-311G(d,p)) | Relates to the molecule's ability to accept electrons and identifies electrophilic sites. nih.govresearchgate.net |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G(d,p)) | Provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net |

Note: The specific values for HOMO and LUMO energies are dependent on the computational method and basis set used in the calculation.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, allowing researchers to observe its movements and interactions with its environment over time. These simulations are particularly useful for understanding how the molecule behaves in a physiological context.

MD simulations can be employed to assess the stability of this compound when interacting with biological macromolecules, such as proteins. For example, in a study investigating potential inhibitors of the Keap1 protein, this compound was identified as a compound of interest through molecular docking studies. nih.govresearchgate.net Subsequent MD simulations could be used to analyze the stability of the protein-ligand complex, providing insights into the strength and nature of the interactions over a simulated period. nih.govresearchgate.net The analysis of these simulations often involves examining the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for dissecting the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

A significant area of investigation is the rearrangement of this compound, which can be catalyzed by various means. researchgate.net Computational studies can elucidate the intricate steps involved in these transformations. The mechanism of action for reactions involving this compound often centers on the electrophilic nature of the oxirane ring, which is susceptible to attack by nucleophiles. Theoretical calculations can model this process, showing how the electronic structure of the active sites influences the reaction and facilitates charge transfer. researchgate.net

For instance, the reaction of this compound on an alumina-sodium hydroxide (B78521) catalyst has been reported, leading to rearranged products. researchgate.net Computational modeling could be used to explore the step-by-step mechanism of this surface-catalyzed reaction, providing a level of detail that is often difficult to obtain through experimental methods alone.

Enzymatic and Biocatalytic Transformations of 2,10 Epoxypinane

Lipase-Mediated Transformations and Bioreactors

Lipases (EC 3.1.1.3) are remarkably versatile enzymes primarily known for catalyzing the hydrolysis of triacylglycerols. jmbfs.org However, their application extends to a wide range of synthetic reactions, including esterification, transesterification, and chemo-enzymatic epoxidation. jmbfs.orgwur.nl

Chemo-Enzymatic Epoxidation: While direct lipase-mediated hydrolysis of the epoxide ring in 2,10-epoxypinane is not their primary function, lipases are instrumental in the in situ generation of peracids for the epoxidation of alkenes, a process that can produce pinane (B1207555) epoxides. rsc.org This chemo-enzymatic system typically involves the lipase-catalyzed perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peracid, which then acts as the oxidant to epoxidize a double bond, such as the one in α-pinene or β-pinene, to yield precursors like 2,3-epoxypinane. rsc.orgresearchgate.net Overcoming challenges such as enzyme deactivation by high concentrations of hydrogen peroxide and peracids is a key research focus. biorxiv.org

Bioreactors for Lipase-Catalyzed Processes: The industrial application of lipase-mediated transformations necessitates the use of bioreactors to ensure process stability, control, and scalability. Immobilization of lipases on solid supports is a critical strategy to enhance their operational stability and facilitate reuse, thereby reducing the high cost associated with the biocatalyst. frontiersin.orgjmb.or.kr Lipases can be immobilized on various materials, including hydrophobic supports like polypropylene, which helps maintain nearly 100% of their activity after repeated use. jmb.or.kr

The use of bioreactors, from simple batch reactors to more complex continuous stirred-tank reactors (CSTR), allows for precise control over reaction parameters such as temperature, pH, and substrate concentration. lidsen.com For instance, in lipase-catalyzed hydrolysis, a pH-stat setup in a bioreactor can be used to monitor the reaction progress by titrating the fatty acids produced. lidsen.com In solvent-free systems, which are environmentally advantageous, proper agitation within the bioreactor is crucial to overcome mass transfer limitations between the hydrophobic substrate and the aqueous phase containing the enzyme. jmb.or.kr

| Bioreactor Parameter | Significance in Lipase-Mediated Transformations | Reference |

| Enzyme Immobilization | Enhances stability, allows for enzyme reuse, and reduces overall process cost. | frontiersin.org, jmb.or.kr |

| Temperature Control | Optimizes enzyme activity; immobilized lipases often exhibit a broader operational temperature range (e.g., 25-55°C). | jmb.or.kr |

| pH Control | Maintains optimal pH for enzyme activity (e.g., pH 4-8 for immobilized lipase); crucial for hydrolytic reactions. | jmb.or.kr |

| Agitation | Ensures homogeneity and overcomes mass-transfer limitations in multiphase systems (e.g., oil-water). | lidsen.com |

| Reaction Medium | Can be aqueous, non-aqueous, or biphasic; solvent-free systems are preferred for green chemistry applications. | jmb.or.kr |

Peroxidase-Based Biocatalysis

Peroxidases (EC 1.11.1.x) are heme-containing enzymes that utilize hydrogen peroxide to oxidize a wide array of substrates. researchgate.netnih.gov Their ability to catalyze reactions on the pinane skeleton makes them relevant for the transformation of compounds like this compound.

Research has demonstrated the use of peroxidases in the allylic oxidation of α-pinene to produce valuable compounds like verbenol (B1206271) and verbenone. researchgate.net This is typically conducted in a biphasic aqueous-organic system, where the enzyme and H₂O₂ are in the aqueous phase and the substrate is in the organic phase. This setup facilitates product separation and allows for the reuse of the aqueous phase containing the enzyme. researchgate.net For example, using a specific unspecific peroxidase (UPO) mutant, a maximal conversion of 68% α-pinene with a 44% yield of verbenol was achieved in 24 hours. researchgate.net

While direct oxidation of this compound by peroxidases is not extensively documented, these enzymes could potentially catalyze hydroxylations at various positions on the pinane ring, leading to new functionalized derivatives. A significant challenge in peroxidase-based biocatalysis is the inactivation of the enzyme by the polymer products formed during the reaction, an issue that can be mitigated by additives like surfactants. mdpi.com

Microbial Transformation Pathways for this compound

Microorganisms, including bacteria, fungi, and yeasts, are powerful tools for biotransformation due to their diverse enzymatic machinery. nih.govmdpi.com They can perform highly specific reactions such as oxidation, reduction, hydrolysis, and glycosylation under mild conditions. nih.gov

Fungi, particularly from genera like Aspergillus, Penicillium, and Cunninghamella, are well-known for their ability to metabolize complex natural products, including terpenes. nih.gov For instance, Cunninghamella species have been used to hydroxylate artemisinin (B1665778) derivatives, demonstrating their capacity for precise oxidative reactions. frontiersin.org The transformation of monoterpenes by fungi often involves hydroxylation at specific carbon atoms. nih.gov

Bacteria also play a crucial role in terpene degradation. Notably, the enzyme limonene-1,2-epoxide (B132270) hydrolase, found in Rhodococcus erythropolis, is involved in the degradation pathway of both limonene (B3431351) and pinene. wikipedia.org This enzyme specifically catalyzes the hydrolysis of the epoxide ring to form the corresponding diol. wikipedia.org This provides strong evidence for a microbial pathway for the degradation of pinane epoxides, which would likely involve the hydrolytic opening of the 2,10-epoxide ring in this compound to yield pinane-2,10-diol. This diol could then be further metabolized through oxidation pathways common in heterotrophic bacteria. nih.gov

| Microbial Transformation Type | Potential Product from this compound | Relevant Microorganism Group | Reference |

| Epoxide Hydrolysis | Pinane-2,10-diol | Bacteria (Rhodococcus sp.) | wikipedia.org |

| Hydroxylation | Hydroxylated this compound derivatives | Fungi (Cunninghamella, Aspergillus) | nih.gov |

| Reduction | Reduction of other functional groups (if present) | Fungi, Bacteria | nih.gov |

| Glycosylation | Glycosides of hydroxylated metabolites | Fungi, Bacteria | nih.gov |

Understanding Enzyme-Substrate Interactions and Reaction Mechanisms

The catalytic transformation of this compound is governed by precise interactions between the substrate and the enzyme's active site. The mechanism for the enzymatic hydrolysis of epoxides, a likely transformation for this compound, is well-studied.

Epoxide Hydrolase Mechanism: Most epoxide hydrolases (EHs) belong to the α/β-hydrolase fold family and employ a two-step reaction mechanism. researchgate.net

Intermediate Formation: The process begins with the activation of the epoxide ring by hydrogen bonding to one or two tyrosine residues in the active site. A nucleophilic aspartic acid residue then attacks one of the epoxide carbons, opening the ring and forming a covalent ester intermediate between the enzyme and the substrate. researchgate.netnih.gov

Hydrolysis: A water molecule, activated by a charge-relay system involving a histidine-aspartate/glutamate pair, hydrolyzes the ester intermediate. This step releases the diol product and regenerates the active enzyme. researchgate.netucanr.edu

A different, one-step "push-pull" mechanism is used by limonene-1,2-epoxide hydrolase (LEH). In this mechanism, an aspartate residue activates the epoxide oxygen via protonation (acid catalysis), while another aspartate residue activates a water molecule, which directly attacks an epoxide carbon (base catalysis), forcing the ring to open in a single concerted step. wikipedia.orgresearchgate.net

| Key Residues in α/β Epoxide Hydrolases | Function in Catalysis | Reference |

| Nucleophilic Aspartate | Attacks the epoxide carbon to form a covalent intermediate. | researchgate.net, nih.gov |

| Catalytic Tyrosines | Position and activate the epoxide oxygen via hydrogen bonding. | researchgate.net |

| Histidine-Acid Pair | Activates a water molecule for hydrolysis of the enzyme-substrate intermediate. | ucanr.edu |

Modeling Enzyme-Substrate Interactions: Computational methods like molecular docking are invaluable for predicting how a substrate like this compound fits into an enzyme's active site. biorxiv.org Docking simulations can calculate the binding energy and predict the most favorable orientation of the substrate, providing insights into enzyme specificity and potential catalytic outcomes. nih.gov These models help researchers identify key amino acid residues involved in substrate binding and catalysis, which can guide efforts in enzyme engineering to improve activity or alter selectivity. biorxiv.orgmdpi.com

Green Chemistry Principles in 2,10 Epoxypinane Research

Development of Environmentally Benign Synthetic Routes

The development of green synthetic pathways for 2,10-epoxypinane centers on replacing hazardous reagents and embracing renewable resources. Traditional synthesis methods have often utilized chlorinated solvents like methylene (B1212753) chloride and oxidants such as peracetic acid, which pose environmental and safety concerns. foreverest.netforeverest.net

Environmentally benign routes focus on two main areas: the use of greener oxidants and the sourcing from renewable feedstocks. β-pinene, the precursor to this compound, is a biorenewable feedstock obtained from the distillation of pine tree resin or as a byproduct of the paper pulping industry, aligning with the green principle of using renewable materials. rsc.orggoogle.comnih.gov

Modern synthetic strategies employ oxidants that are significantly less harmful. A prominent example is the use of hydrogen peroxide (H₂O₂), which is considered a green oxidant because its only byproduct is water. thieme-connect.comaist.go.jp Catalytic systems have been developed to effectively use H₂O₂ for the epoxidation of pinenes, including β-pinene. researchgate.netthieme-connect.com Another eco-friendly approach involves potassium peroxomonosulfate, commercially known as Oxone, which provides a highly effective method for the epoxidation of β-pinene to this compound in the presence of a catalyst like acetone (B3395972). researchgate.netsemanticscholar.org These routes avoid the formation of toxic organic waste associated with older oxidation methods. Furthermore, the development of solvent-free and continuous flow processes represents a significant advancement in creating safer and more sustainable synthetic methods. rsc.orgrsc.org

Use of Sustainable Catalysts and Reagents

A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. scilit.comroyalsocietypublishing.org In the synthesis of this compound, this involves pairing green oxidants with efficient and often recyclable catalysts.

The primary sustainable reagent is hydrogen peroxide (H₂O₂), which offers high oxygen content and produces only water as a byproduct. thieme-connect.comaist.go.jp Oxone is another greener alternative oxidant. researchgate.net The innovation lies in the catalysts that activate these oxidants selectively and efficiently. Key sustainable catalytic systems include:

Biocatalysts : Enzymes such as lipase (B570770) from Candida antarctica (immobilized as Novozym® 435) have been successfully used for the biocatalytic epoxidation of β-pinene. nih.gov Biocatalysis occurs under mild conditions and often provides high selectivity, reducing byproduct formation. nih.gov

Heteropolyacids : Phosphotungstic acid (H₃PW₁₂O₄₀) and its salts are highly effective, reusable catalysts for epoxide synthesis and subsequent rearrangements. scilit.comnih.gov Their advantages include low catalyst loading and the ability to be recovered and recycled. scilit.com

Tungsten-based Systems : A combination of sodium tungstate (B81510) (Na₂WO₄), a phase-transfer catalyst like [Me(n-C₈H₁₇)₃N]HSO₄, and a promoter such as PhP(O)(OH)₂ has been shown to effectively catalyze the epoxidation of terpenes with H₂O₂, even under solvent-free conditions. thieme-connect.comaist.go.jpthieme-connect.com

Simple Organic Ketones : In certain systems, simple ketones like acetone can act as a catalyst for the epoxidation of β-pinene using Oxone, offering a straightforward and effective method. researchgate.netatlantis-press.com

Heterogeneous Catalysts : Solid acid catalysts, such as zeolites and acidic resins like Amberlyst-15, are valuable for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. acs.orgrsc.org While often used for the rearrangement of epoxides, their application highlights a key green strategy. acs.orgrsc.orgrsc.org

| Catalyst System | Starting Material | Oxidant | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Oxone / Acetone | β-pinene | Oxone | Water/Acetone | 85.4% Yield | researchgate.net |

| Novozym® 435 (Lipase) | β-pinene | H₂O₂ | Ethyl Acetate (B1210297) | 80% Conversion | nih.gov |

| Na₂WO₄ / PhP(O)(OH)₂ / Phase-Transfer Catalyst | α-pinene | H₂O₂ | Solvent-Free | 91% Conversion | thieme-connect.comthieme-connect.com |

| Tungsten-based Polyoxometalate | β-pinene | H₂O₂ | Toluene (B28343) | 62% Yield | rsc.org |

| Metallodeuteroporphyrins (MDPs) | β-pinene | O₂ | Solvent-Free | Trace epoxide formation | ccspublishing.org.cn |

Solvent-Free or Alternative Solvent Approaches in this compound Chemistry

Reducing or eliminating organic solvents is a primary goal in green chemistry to minimize environmental pollution and process hazards. ccspublishing.org.cn Traditional syntheses of pinane (B1207555) derivatives often used hazardous solvents like methylene chloride. foreverest.netforeverest.net Research into this compound and related compounds has explored several greener alternatives.

Solvent-Free Synthesis: A significant advancement has been the development of solvent-free epoxidation processes. thieme-connect.comrsc.org These reactions are often enabled by using a phase-transfer catalyst that facilitates the interaction between the aqueous oxidant (like H₂O₂) and the organic terpene substrate. thieme-connect.comthieme-connect.com This approach not only eliminates solvent waste but can also increase reaction rates and simplify product work-up. rsc.orgresearchgate.net Continuous flow microreactors are particularly well-suited for solvent-free systems, as they offer excellent heat and mass transfer, improving safety and control over highly exothermic reactions. rsc.orgrsc.orgrsc.org

Alternative Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options.

Water: As the ultimate green solvent, water is used in some catalytic systems, particularly with water-soluble oxidants like Oxone. researchgate.net

Ethyl Acetate: In the biocatalytic epoxidation of β-pinene, ethyl acetate was identified as the most promising solvent, providing higher conversion and being a greener choice compared to cyclohexane, acetonitrile (B52724), or dichloromethane (B109758). nih.gov

Acetonitrile: While still an organic solvent, acetonitrile is often considered a less hazardous alternative to chlorinated solvents and has been used in catalytic systems for pinene epoxidation. researchgate.netgoogle.com

Rearrangement Solvents: The choice of solvent can also direct the reaction pathway after the epoxide is formed. For instance, the rearrangement of α-pinene oxide using phosphotungstic acid yields different products depending on the polarity and basicity of the solvent used. scilit.comnih.gov A similar solvent-directing effect is observed in the rearrangement of this compound to other valuable compounds like perillyl alcohol. google.com

| Solvent | Conversion to Epoxide (24h) | Green Chemistry Assessment | Reference |

|---|---|---|---|

| Ethyl Acetate | 40% | Most promising green solvent | nih.gov |

| Cyclohexane | Lower conversion | Less favorable | nih.gov |

| Acetonitrile | Lower conversion | Less favorable | nih.gov |

| Dichloromethane | Lower conversion | Hazardous, not a green choice | nih.gov |

Atom Economy and Waste Minimization in this compound Processes

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Waste minimization is a broader concept that encompasses atom economy as well as the reduction of all process-related waste, including solvents and catalysts. core.ac.uk

The synthesis of this compound via the epoxidation of β-pinene is an addition reaction, which is inherently capable of high atom economy. When using an ideal oxidant like hydrogen peroxide, the theoretical atom economy is very high.

C₁₀H₁₆ (β-pinene) + H₂O₂ → C₁₀H₁₆O (this compound) + H₂O

In this reaction, the only theoretical atom-based byproduct is water. A study on the biocatalytic epoxidation of β-pinene explicitly calculated green chemistry metrics, finding a high atom economy of 66.8% and a low E-factor (environmental factor, kg waste/kg product) of 1.19 when using ethyl acetate as the solvent. nih.gov This contrasts sharply with traditional syntheses that can generate significant waste. For example, the epoxidation of α-pinene in a solvent-free process achieved a high atom economy of approximately 93%. rsc.orgresearchgate.net

Strategies for waste minimization in this compound research include:

Maximizing Atom Economy: Prioritizing addition reactions (like epoxidation) over substitution or elimination reactions that inherently generate stoichiometric byproducts.

Using Catalysts: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. The ability to recycle these catalysts, such as heteropolyacids or heterogeneous catalysts, further minimizes waste over multiple reaction cycles. scilit.comrsc.orgrsc.org

Eliminating Solvents: Adopting solvent-free protocols completely eliminates solvent waste, which is often the largest contributor to mass waste in a chemical process. rsc.orgrsc.org

Process Intensification: Using technologies like continuous flow reactors can reduce waste by improving yields and selectivity, minimizing reactor volume, and enhancing safety. rsc.orgrsc.org

| Solvent System | Atom Economy | E-Value (kg waste/kg product) | Reference |

|---|---|---|---|

| Ethyl Acetate | 66.8% | 1.19 | nih.gov |

| Other Solvents (avg.) | 41.3% | Higher | nih.gov |

Emerging Research Directions and Future Perspectives in 2,10 Epoxypinane Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 2,10-epoxypinane by enabling rapid and accurate prediction of reaction outcomes. chemai.iochemcopilot.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the products, yields, and optimal conditions for new reactions. chemcopilot.comrjptonline.org

The table below illustrates the potential inputs and outputs of a machine learning model designed for predicting reactions of this compound.

| Input Variables for Machine Learning Model | Predicted Outputs |

| Structure of this compound | Main Product(s) |

| Reactant(s) | Reaction Yield (%) |

| Catalyst(s) | Reaction Selectivity (%) |

| Solvent(s) | Optimal Reaction Temperature (°C) |

| Reaction Temperature (°C) | Optimal Reaction Time (hours) |

| Reaction Time (hours) | Potential Side Products |

This data-driven approach allows for more efficient optimization of reaction conditions, leading to higher yields and purities of desired products. youtube.com As more experimental data on this compound becomes available, the accuracy and predictive power of these AI and ML models will continue to improve, accelerating innovation in its application. youtube.com

Sustainable and Scalable Production Methodologies

Future research will increasingly focus on developing sustainable and scalable methods for the production of this compound, aligning with the principles of green chemistry. mdpi.com This involves the use of environmentally benign solvents, renewable reagents, and energy-efficient processes to minimize the environmental impact of its synthesis. mdpi.com

One promising approach is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. mdpi.com Enzymes can offer high selectivity and operate under mild conditions, reducing the need for harsh chemicals and high temperatures. mdpi.com The development of robust enzymes for the epoxidation of β-pinene, the precursor to this compound, could lead to a more sustainable manufacturing process.

Another area of investigation is the use of greener solvents, such as supercritical carbon dioxide (scCO₂) or ionic liquids. mdpi.commdpi.com Supercritical CO₂ is a non-toxic, non-flammable, and readily available solvent that can be easily removed from the reaction mixture, simplifying product purification. mdpi.com Ionic liquids, which are salts that are liquid at low temperatures, can also serve as environmentally friendly reaction media. mdpi.com

The table below compares traditional and green chemistry approaches for the synthesis of this compound.

| Aspect of Synthesis | Traditional Method | Potential Green Chemistry Approach |

| Oxidizing Agent | Peracids | Hydrogen peroxide with a catalyst, O₂ |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts, Biocatalysts (enzymes) |

| Solvent | Volatile organic compounds (VOCs) | Supercritical CO₂, Ionic liquids, Water |

| Energy Input | High temperature and pressure | Mild reaction conditions (lower temperature/pressure) |

| Waste Generation | Significant byproducts | Minimal byproducts, recyclable catalysts |

Furthermore, the development of continuous flow processes for the synthesis of this compound can improve scalability and efficiency. unibo.it Flow chemistry allows for better control over reaction parameters, leading to higher yields and purities, and can be more easily scaled up for industrial production compared to traditional batch processes. unibo.it

Novel Synthetic Applications and Material Science Prospects

The unique chemical structure of this compound makes it a valuable building block for the synthesis of a variety of organic molecules and materials. cymitquimica.com Its strained epoxide ring is susceptible to ring-opening reactions, providing a versatile handle for introducing new functional groups.

One area of active research is the use of this compound in the synthesis of biologically active compounds. For example, it can serve as a precursor to perillyl alcohol, a naturally occurring monoterpene with potential therapeutic properties. dntb.gov.ua The development of selective and efficient methods for converting this compound into such high-value molecules is a key research focus. dntb.gov.ua

In material science, this compound can be used as a monomer in the production of novel polymers. The ring-opening polymerization of this compound can lead to the formation of polyethers with unique properties derived from the pinane (B1207555) backbone. These polymers may find applications in coatings, adhesives, and composites. The development of sustainable polyurethanes is one such application where the diol derivatives of this compound could be utilized. tue.nl

The following table outlines potential novel applications of this compound.

| Field | Potential Application | Description |

| Fine Chemicals | Synthesis of Fragrances and Flavors | The pinane structure can be modified to produce compounds with desirable organoleptic properties. cymitquimica.com |

| Pharmaceuticals | Precursor to Bioactive Molecules | Synthesis of compounds like perillyl alcohol and other potential therapeutic agents. dntb.gov.ua |

| Material Science | Monomer for Bio-based Polymers | Development of new polyethers and polyurethanes with unique thermal and mechanical properties. tue.nl |

| Agrochemicals | Synthesis of Natural Product Analogs | The pinane scaffold can be used to create new pesticides or herbicides with improved biodegradability. |

The exploration of these and other applications will continue to drive research into the synthetic chemistry of this compound.

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of new and improved synthetic methods. Advanced analytical and computational techniques are providing unprecedented insights into the intricate details of these chemical transformations.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction pathways. researchgate.netresearchgate.net DFT calculations can be used to model the structures of reactants, transition states, and products, providing a detailed picture of the energy landscape of a reaction. researchgate.net This information can help to explain observed selectivities and guide the design of new catalysts and reaction conditions. For example, computational studies have been used to investigate the isomerization of pinene epoxides catalyzed by iron species. researchgate.net

In addition to computational methods, advanced spectroscopic techniques are being employed to study reaction mechanisms in real-time. In-situ monitoring of reactions using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates, helping to piece together the steps of a reaction mechanism.

The table below summarizes advanced techniques for mechanistic elucidation.

| Technique | Type | Information Gained |

| Density Functional Theory (DFT) | Computational | Reaction energies, transition state structures, reaction pathways. researchgate.net |

| Molecular Dynamics (MD) Simulations | Computational | Solvent effects, conformational changes, dynamic behavior of molecules. researchgate.net |

| In-situ FTIR/Raman Spectroscopy | Experimental | Real-time monitoring of reactant, intermediate, and product concentrations. |

| Kinetic Isotope Effect (KIE) Studies | Experimental | Information about bond-breaking and bond-forming steps in the rate-determining step. |

| Advanced Mass Spectrometry | Experimental | Identification of transient intermediates and reaction products. |

The application of these advanced techniques will continue to deepen our fundamental understanding of the reactivity of this compound, paving the way for the rational design of new synthetic transformations.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2,10-Epoxypinane in laboratory settings?

- Methodological Answer : The synthesis typically involves the epoxidation of β-pinene using catalysts such as silicotungstic acid supported on SBA-15 mesoporous materials. Key parameters include reaction temperature (optimized at 60–80°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of oxidizing agents (e.g., hydrogen peroxide) . Response surface methodology (RSM) is recommended for optimizing yield and minimizing side reactions like ring-opening . Analytical validation via GC-MS or NMR is critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify characteristic signals (e.g., epoxy ring protons at δ 3.1–3.5 ppm, quaternary carbons in the bicyclic framework) .

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., pinene derivatives) with a DB-5MS column and helium carrier gas .

- FT-IR : Confirms epoxy C-O-C stretching vibrations (~1250 cm) and absence of hydroxyl groups from hydrolysis .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies require controlled buffer systems (pH 2–12) and monitoring via HPLC or UV-Vis spectroscopy. Under acidic conditions (pH < 5), epoxy ring-opening dominates, forming diol derivatives. Neutral to alkaline conditions (pH 7–10) enhance stability, with degradation rates <5% over 24 hours . Kinetic modeling (e.g., first-order decay) is advised to predict shelf-life under varying conditions.

Advanced Research Questions

Q. What catalytic mechanisms are proposed for the epoxidation of β-pinene to form this compound?

- Methodological Answer : Two primary mechanisms are debated:

- Electrophilic Attack : Acidic catalysts (e.g., HPWO) polarize the β-pinene double bond, facilitating epoxidation via peracid intermediates .

- Radical-Mediated Pathways : Metal-organic frameworks (MOFs) or transition-metal catalysts (e.g., Mn(III)) generate reactive oxygen species, enabling stereoselective epoxidation. Computational studies (DFT) suggest transition-state stabilization by electron-donating groups on the catalyst surface .

Q. How can computational modeling predict the reactivity of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model solvation effects using implicit solvent models (e.g., COSMO). Key findings:

- Polar aprotic solvents (e.g., DMSO) stabilize the transition state of ring-opening reactions by 10–15 kcal/mol compared to nonpolar solvents (e.g., hexane) .

- Solvent dielectric constants correlate with activation barriers for nucleophilic attacks on the epoxy ring .

Q. What methodological approaches resolve contradictions in reported enantiomeric excess (ee) values for this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralcel OD-H columns with hexane/ethanol eluents to separate enantiomers and quantify ee .

- Kinetic Resolution : Compare reaction rates of enantiomers under asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to identify kinetic biases .

- Meta-Analysis : Systematically review variables across studies (e.g., catalyst loading, temperature gradients) using ANOVA to identify confounding factors .

Key Methodological Recommendations

- Experimental Design : Prioritize factorial design (e.g., Box-Behnken) for multi-variable optimization .

- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., NMR + GC-MS) to address instrument-specific biases .

- Contradiction Mitigation : Document raw data and experimental conditions meticulously to enable reproducibility and meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.